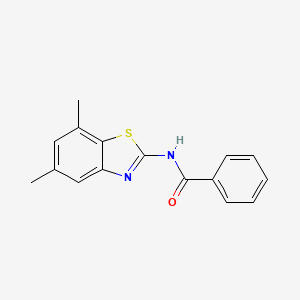

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

描述

属性

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJRQAUDYJINJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form benzothiazole derivatives . The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

化学反应分析

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Dess-Martin periodinane for oxidation and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include substituted benzothiazole derivatives with potential biological activities .

科学研究应用

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has numerous scientific research applications. In medicinal chemistry, it is investigated for its potential as an antibacterial and anticancer agent . Its derivatives have shown promising activity against various bacterial strains and cancer cell lines. In material science, benzothiazole derivatives are used as components in dyes and nonlinear optical materials . Additionally, they are explored for their role as accelerators in the sulfur vulcanization of rubber .

作用机制

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

The substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups : The 5,7-dimethyl groups in the target compound are electron-donating, increasing lipophilicity compared to electron-withdrawing groups like nitro (e.g., BTC-r) or halogens (e.g., 4-fluoro derivatives). This may improve cell permeability but reduce aqueous solubility .

- Methoxy vs. Methyl groups may prioritize hydrophobic interactions .

Amide Side Chain Modifications

The amide side chain’s structure dictates target specificity and potency:

- Simple Benzamide (target compound): The unmodified benzamide group may limit steric hindrance, allowing for flexible interactions with enzyme pockets. However, the absence of heterocyclic moieties (e.g., pyridine in BTC-j) could reduce affinity for bacterial targets like DNA gyrase .

- Complex Side Chains (e.g., MMV001239, BTC-j): Pyridine or cyano groups enhance hydrogen bonding and π-π stacking with biological targets, as seen in MMV001239’s yeast activity and BTC-j’s antibacterial efficacy .

Physicochemical and Crystallographic Properties

- Crystallinity: Fluorinated analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) exhibit distinct lattice parameters (e.g., a = 5.2216 Å vs. 5.9479 Å for non-fluorinated derivatives), influencing solubility and bioavailability. The dimethyl groups in the target compound may further alter crystal packing .

- Salt formation (e.g., hydrochloride, as in ) could mitigate this .

生物活性

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with related compounds.

Overview of Biological Activity

This compound exhibits significant biological properties, including:

- Antibacterial Activity : It is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound have shown promising activity against various cancer cell lines.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound interacts with specific molecular targets that are critical for bacterial survival and proliferation.

- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or cell cycle arrest, leading to reduced cell viability.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other benzothiazole derivatives is useful. Below is a table summarizing the biological activities of selected benzothiazole derivatives.

| Compound Name | Antibacterial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Promising | Targets bacterial cell wall synthesis |

| 2-Aminobenzothiazole | High | Moderate | Known for broad-spectrum antibacterial effects |

| 2-Mercaptobenzothiazole | High | Low | Primarily used in industrial applications |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis via the intrinsic pathway .

- Mechanistic Studies : Further research indicated that the compound might disrupt mitochondrial function in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。